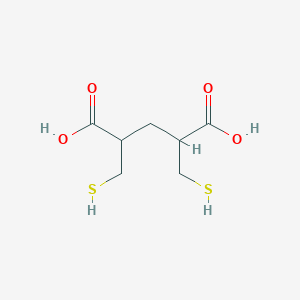
2,4-Bis(sulfanylmethyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) is a chemical compound with the molecular formula C7H10O4S2 It is a derivative of propanoic acid, characterized by the presence of methylenebis(thio) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) typically involves the reaction of propanoic acid derivatives with methylenebis(thio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The methylenebis(thio) groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) involves its interaction with molecular targets and pathways. The methylenebis(thio) groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s effects are mediated through these interactions, which can influence cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid,2,2’-[carbonothioylbis(thio)]bis[2-methyl-]
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
Uniqueness
Propanoic acid,2,2’-[methylenebis(thio)]bis-, (R*,R*)-(9CI) is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Properties
Molecular Formula |
C7H12O4S2 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2,4-bis(sulfanylmethyl)pentanedioic acid |
InChI |
InChI=1S/C7H12O4S2/c8-6(9)4(2-12)1-5(3-13)7(10)11/h4-5,12-13H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
YEUBEBHHFMQQHC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS)C(=O)O)C(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


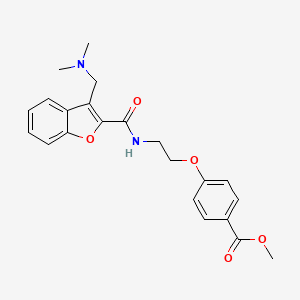
![2,7-Dibromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B1508524.png)
![3-(Benzyloxymethyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1508528.png)
![N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine](/img/structure/B1508532.png)
![Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B1508537.png)

![4-(2-Chloro-6-iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1508546.png)
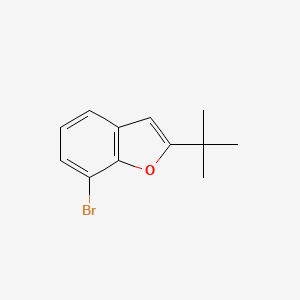


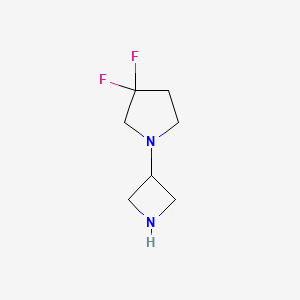
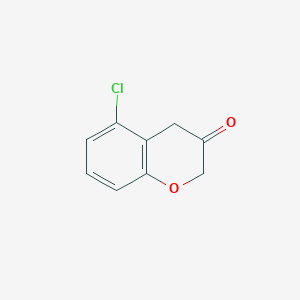

![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)
